6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s CAS number and other identifiers.
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Analyzing the molecular structure of a compound involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances.Scientific Research Applications
Anticancer Activity
Research has shown the synthesis of related compounds with the potential for anticancer activity. For example, studies on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives prepared from related compounds demonstrated anticancer activity against a panel of 60 cell lines derived from nine cancer types, indicating the significance of structural analogs in medical research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Modeling and Antagonistic Properties
Molecular modeling studies have highlighted the role of pyridine derivatives, including compounds similar to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide, in acting as selective antagonists at human adenosine receptors. These studies provide insights into the structure-activity relationships essential for designing compounds with targeted biological activities (Li, Moro, Melman, Ji, & Jacobson, 1998).
Synthetic Methodologies and Chemical Transformations
Significant work has been dedicated to developing synthetic methodologies for compounds structurally related to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide. These studies explore novel routes for the synthesis of pyridine and pyrrolidine derivatives, offering valuable tools for the synthesis of complex molecules with potential therapeutic applications (Arnott, Clayden, & Hamilton, 2006).
Corrosion Inhibition
Research into pyridine derivatives has also extended to their application as corrosion inhibitors, demonstrating the versatility of these compounds beyond biological applications. Studies have shown that specific pyridine derivatives can significantly inhibit steel corrosion in acidic conditions, underscoring the potential of 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N3-phenylnicotinamide and its analogs in industrial applications (Ansari, Quraishi, & Singh, 2015).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, or research into potential uses in medicine or industry.
properties
IUPAC Name |
6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLYEZDDAEWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide |
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